N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a dimethylphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with 2-bromopropionitrile in the presence of a base such as potassium carbonate. This reaction yields 2-(2,3-dimethylphenoxy)propanenitrile.
Amidation Reaction: The intermediate 2-(2,3-dimethylphenoxy)propanenitrile is then reacted with 2-aminobenzonitrile in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or dimethylphenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)propanamide
- N-(2-cyanophenyl)-2-(2,5-dimethylphenoxy)propanamide
- N-(2-cyanophenyl)-2-(2,6-dimethylphenoxy)propanamide
Uniqueness
N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(2,3-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-6-10-17(13(12)2)22-14(3)18(21)20-16-9-5-4-8-15(16)11-19/h4-10,14H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIQEPBCYDRUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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